molecular formula C16H16N2O3 B2836029 1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1011441-70-5

1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2836029
CAS No.: 1011441-70-5
M. Wt: 284.315
InChI Key: YPCDDZGNSUBAGZ-UHFFFAOYSA-N
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Description

1-(5-(Furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of furan, hydroxyphenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Hydroxyphenyl Substitution: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution or via a coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to a quinone under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated furan derivatives.

Scientific Research Applications

1-(5-(Furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has been studied for various applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The biological activity of 1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is thought to involve several mechanisms:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound could modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

    1-(5-(Furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(5-(Thiophen-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Contains a thiophene ring instead of a furan ring.

Uniqueness: 1-(5-(Furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the specific combination of furan, hydroxyphenyl, and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-16(20)18-13(15-8-5-9-21-15)10-12(17-18)11-6-3-4-7-14(11)19/h3-9,13,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCDDZGNSUBAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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